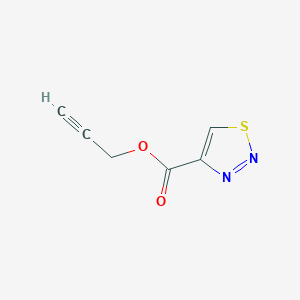![molecular formula C11H19N3 B6432089 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine CAS No. 2283504-06-1](/img/structure/B6432089.png)
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dimethyl-1H-pyrazol-4-yl)methylpiperidine (or 1-DMPMP) is a heterocyclic molecule composed of a piperidine ring and a 1,3-dimethyl-1H-pyrazol-4-ylmethyl group. It is a colorless, crystalline solid with a melting point of 75-76 °C. This compound has been studied extensively due to its versatile range of applications in the pharmaceutical and agrochemical industries.
Wissenschaftliche Forschungsanwendungen
1-DMPMP has been studied extensively due to its versatile range of applications in the pharmaceutical and agrochemical industries. It has been used as a chiral synthon in the synthesis of various drugs, such as the anti-inflammatory drug celecoxib and the antifungal agent voriconazole. It has also been used as a starting material for the synthesis of various other heterocyclic compounds, such as 1,3-dimethyl-1H-pyrazol-4-ylmethylpyrrolidine and 1,3-dimethyl-1H-pyrazol-4-ylmethylthiazolidine.
Wirkmechanismus
1-DMPMP is believed to act as an inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting COX-2, 1-DMPMP is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
1-DMPMP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of prostaglandins, which are hormones that play a role in inflammation and pain. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In vivo studies have shown that 1-DMPMP can reduce inflammation and pain in animals, as well as reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-DMPMP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and its effects can be easily monitored. It is also relatively non-toxic, making it safe for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. It is not as stable as some other compounds, and its effects can vary depending on the conditions of the experiment.
Zukünftige Richtungen
1-DMPMP has many potential future applications in the pharmaceutical and agrochemical industries. It could be used to develop new drugs and agrochemicals with improved efficacy and safety profiles. It could also be used to develop new drug delivery systems, such as nanoparticles, which could improve the bioavailability of drugs. Additionally, 1-DMPMP could be used to develop new methods of drug synthesis, such as using biocatalysts or enzymes, which could reduce the cost and time required for drug synthesis. Finally, 1-DMPMP could be used to develop new methods of drug delivery, such as transdermal patches or inhalers, which could improve the convenience and effectiveness of drug delivery.
Synthesemethoden
1-DMPMP can be synthesized using a variety of methods. The most common method involves the reaction of 1,3-dimethyl-1H-pyrazol-4-ylmethyl chloride and piperidine hydrochloride in an aqueous medium. The reaction is then quenched with aqueous sodium hydroxide. This method produces a yield of approximately 95%.
Eigenschaften
IUPAC Name |
1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-10-11(8-13(2)12-10)9-14-6-4-3-5-7-14/h8H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPFIRPTXPZNCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6432049.png)
![4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B6432057.png)
![1-{1-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]piperidin-4-yl}-3-methylimidazolidine-2,4-dione](/img/structure/B6432061.png)
![1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B6432066.png)
![4-[(4-tert-butylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B6432068.png)

![4-({3-[(1H-1,2,4-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B6432095.png)
![(2E)-3-(furan-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B6432102.png)
![1-{[1-(4-bromobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6432108.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B6432122.png)
![2-(naphthalen-1-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B6432123.png)
![8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6432125.png)